Cas no 2016518-06-0 (3-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,4-dimethyl-1H-pyrazol-5-amine)

3-(2-Chloro-1-methyl-1H-imidazol-5-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a chloro-substituted imidazole core linked to a dimethylaminopyrazole moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The chloro and methyl groups enhance stability and selectivity, while the pyrazol-5-amine functionality offers versatility for further derivatization. Its well-defined molecular architecture makes it a valuable intermediate for synthesizing biologically active compounds, particularly in the development of enzyme inhibitors or receptor modulators. The compound's purity and consistent performance under controlled conditions ensure reliability in research and industrial processes.
3-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,4-dimethyl-1H-pyrazol-5-amine structure
2016518-06-0 structure
Product name:3-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,4-dimethyl-1H-pyrazol-5-amine
CAS No:2016518-06-0
MF:C9H12ClN5
MW:225.678079605103
CID:6427767
PubChem ID:165499617

3-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,4-dimethyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 2016518-06-0
    • EN300-1152254
    • 3-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,4-dimethyl-1H-pyrazol-5-amine
    • Inchi: 1S/C9H12ClN5/c1-5-7(13-15(3)8(5)11)6-4-12-9(10)14(6)2/h4H,11H2,1-3H3
    • InChI Key: HMIBKHCIIWEQOP-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C(C2C(C)=C(N)N(C)N=2)N1C

Computed Properties

  • Exact Mass: 225.0781231g/mol
  • Monoisotopic Mass: 225.0781231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.7Ų
  • XLogP3: 1

3-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,4-dimethyl-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1152254-2.5g
3-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,4-dimethyl-1H-pyrazol-5-amine
2016518-06-0
2.5g
$2295.0 2023-06-09
Enamine
EN300-1152254-0.05g
3-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,4-dimethyl-1H-pyrazol-5-amine
2016518-06-0
0.05g
$983.0 2023-06-09
Enamine
EN300-1152254-0.1g
3-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,4-dimethyl-1H-pyrazol-5-amine
2016518-06-0
0.1g
$1031.0 2023-06-09
Enamine
EN300-1152254-5.0g
3-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,4-dimethyl-1H-pyrazol-5-amine
2016518-06-0
5g
$3396.0 2023-06-09
Enamine
EN300-1152254-0.25g
3-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,4-dimethyl-1H-pyrazol-5-amine
2016518-06-0
0.25g
$1078.0 2023-06-09
Enamine
EN300-1152254-0.5g
3-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,4-dimethyl-1H-pyrazol-5-amine
2016518-06-0
0.5g
$1124.0 2023-06-09
Enamine
EN300-1152254-10.0g
3-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,4-dimethyl-1H-pyrazol-5-amine
2016518-06-0
10g
$5037.0 2023-06-09
Enamine
EN300-1152254-1.0g
3-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,4-dimethyl-1H-pyrazol-5-amine
2016518-06-0
1g
$1172.0 2023-06-09

Additional information on 3-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,4-dimethyl-1H-pyrazol-5-amine

Comprehensive Overview of 3-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS No. 2016518-06-0)

3-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS No. 2016518-06-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining imidazole and pyrazole rings, which are known for their bioactivity and versatility in drug design. Researchers are particularly interested in its potential applications as a kinase inhibitor or antimicrobial agent, aligning with current trends in precision medicine and sustainable agriculture.

The compound’s chloro and methyl substituents contribute to its stability and reactivity, making it a valuable intermediate in synthetic chemistry. Recent studies highlight its role in modulating enzyme activity, especially in pathways related to inflammatory responses and cell proliferation. These properties resonate with growing public interest in targeted therapies for chronic diseases, a frequently searched topic in medical forums and AI-driven research platforms.

From an industrial perspective, 3-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,4-dimethyl-1H-pyrazol-5-amine is synthesized through multi-step organic reactions, often involving Pd-catalyzed cross-coupling or cyclization techniques. Its purity and yield are critical for scalability, a concern frequently raised in patent filings and process optimization discussions. Environmental sustainability is another hotspot, with researchers exploring green chemistry approaches to reduce waste during production.

Analytical characterization of this compound typically employs HPLC, NMR, and mass spectrometry, ensuring compliance with regulatory standards. The demand for high-purity reference standards has surged, driven by the need for reproducibility in preclinical trials. This aligns with SEO trends where users frequently search for analytical methods or certification protocols for novel compounds.

In the context of intellectual property, CAS No. 2016518-06-0 appears in several patents related to crop protection and drug discovery, reflecting its cross-disciplinary relevance. Startups and academic labs are actively investigating derivatives of this scaffold to address drug resistance challenges—a topic dominating healthcare-related searches. Its structure-activity relationship (SAR) data is often cited in Q&A platforms like ResearchGate, underscoring its educational value.

Future directions for 3-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,4-dimethyl-1H-pyrazol-5-amine include exploring its synergistic effects with existing therapeutics and optimizing its bioavailability through formulation science. These themes are recurrent in AI-generated research prompts, indicating strong market and academic interest. As the scientific community prioritizes molecular diversity and efficacy validation, this compound is poised to remain a focal point in innovation pipelines.

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